![molecular formula C36H28N2O2 B400810 1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) CAS No. 16196-97-7](/img/structure/B400810.png)
1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,1’-(((3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)” is a complex organic molecule with the molecular formula C36H28N2O2 . It has been studied in various scientific contexts .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using crystallographic data . The compound forms specific motifs involving hydrogen bonding .Physical And Chemical Properties Analysis
The compound has a molecular weight of 520.620 and a density of 1.2±0.1 g/cm3 . Its boiling point is 753.7±60.0 °C at 760 mmHg .Scientific Research Applications
Photoluminescent Materials
The compound’s structure includes naphthalene and biphenyl moieties, which contribute to its photoluminescent properties. Researchers have explored its use in designing luminescent materials for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and optoelectronic devices. The absorption and emission spectra of CID 1718930 can be tailored by modifying its chemical environment, making it a promising candidate for next-generation displays and lighting systems .
Antioxidant Activity
The presence of phenolic hydroxyl groups in CID 1718930 suggests potential antioxidant properties. Studies have investigated its ability to scavenge free radicals and protect cells from oxidative damage. Researchers have explored its use in nutraceuticals, cosmetics, and pharmaceutical formulations aimed at promoting health and preventing age-related diseases .
Metal Ion Sensing
The compound’s Schiff base structure allows for complexation with metal ions. Researchers have developed sensors based on CID 1718930 for detecting specific metal ions, including zinc, copper, and nickel. These sensors find applications in environmental monitoring, industrial processes, and medical diagnostics .
Catalysis
CID 1718930’s coordination chemistry makes it a potential catalyst. Researchers have explored its catalytic activity in various reactions, such as oxidation, reduction, and C–C bond formation. Its unique structure and reactivity offer opportunities for green and sustainable catalysis .
Biological Applications
The compound’s structural resemblance to natural biomolecules has led to investigations into its biological activities. Researchers have studied its interactions with enzymes, proteins, and nucleic acids. CID 1718930 shows promise as a potential drug candidate or bioactive agent, although further studies are needed to understand its mechanisms of action .
Electrochemical Devices
CID 1718930’s ability to form stable films on electrochemical devices has attracted interest. Researchers have explored its use as a sensor material for detecting ions, gases, or biomolecules. Its electrochemical behavior and stability make it suitable for applications in biosensors, fuel cells, and supercapacitors .
These applications highlight the versatility of CID 1718930 and underscore its potential impact across various scientific disciplines. As research continues, we may uncover even more exciting uses for this compound . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
properties
IUPAC Name |
1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2O2/c1-23-19-27(11-15-33(23)37-21-31-29-9-5-3-7-25(29)13-17-35(31)39)28-12-16-34(24(2)20-28)38-22-32-30-10-6-4-8-26(30)14-18-36(32)40/h3-22,39-40H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYZZKYBKUHHMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O)C)N=CC5=C(C=CC6=CC=CC=C65)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

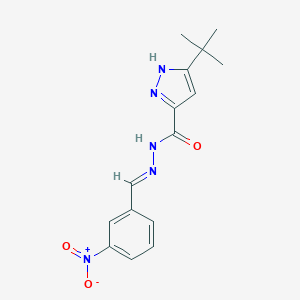
![N~1~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N~2~-(4-ethylphenyl)ethanediamide](/img/structure/B400728.png)
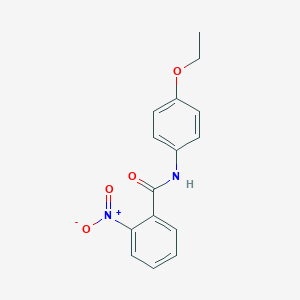
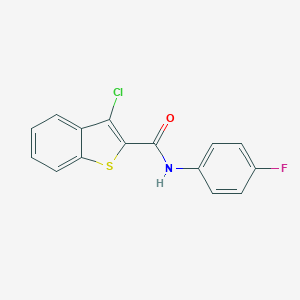
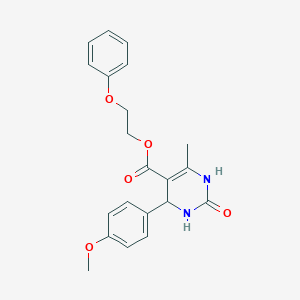


![Tetramethyl 6'-hexanoyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400740.png)
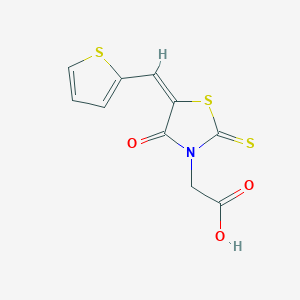
![4-[(3-Methyl-2-naphthyl)methyl]morpholine](/img/structure/B400745.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B400747.png)


